TNF-alpha-IN-2 TNF-alpha-IN-2
Brand Name: Vulcanchem
CAS No.:
VCID: VC16020413
InChI: InChI=1S/C25H21ClF2N6O/c1-12(16-7-14(9-29)5-6-17(16)27)33-23-20(26)13(2)32-19-8-18(28)21(34-22(19)23)15-10-30-24(31-11-15)25(3,4)35/h5-8,10-12,35H,1-4H3,(H,32,33)/t12-/m1/s1
SMILES:
Molecular Formula: C25H21ClF2N6O
Molecular Weight: 494.9 g/mol

TNF-alpha-IN-2

CAS No.:

Cat. No.: VC16020413

Molecular Formula: C25H21ClF2N6O

Molecular Weight: 494.9 g/mol

* For research use only. Not for human or veterinary use.

TNF-alpha-IN-2 -

Specification

Molecular Formula C25H21ClF2N6O
Molecular Weight 494.9 g/mol
IUPAC Name 3-[(1R)-1-[[3-chloro-7-fluoro-6-[2-(2-hydroxypropan-2-yl)pyrimidin-5-yl]-2-methyl-1,5-naphthyridin-4-yl]amino]ethyl]-4-fluorobenzonitrile
Standard InChI InChI=1S/C25H21ClF2N6O/c1-12(16-7-14(9-29)5-6-17(16)27)33-23-20(26)13(2)32-19-8-18(28)21(34-22(19)23)15-10-30-24(31-11-15)25(3,4)35/h5-8,10-12,35H,1-4H3,(H,32,33)/t12-/m1/s1
Standard InChI Key UDLNDXDUOBMZIQ-GFCCVEGCSA-N
Isomeric SMILES CC1=NC2=CC(=C(N=C2C(=C1Cl)N[C@H](C)C3=C(C=CC(=C3)C#N)F)C4=CN=C(N=C4)C(C)(C)O)F
Canonical SMILES CC1=NC2=CC(=C(N=C2C(=C1Cl)NC(C)C3=C(C=CC(=C3)C#N)F)C4=CN=C(N=C4)C(C)(C)O)F

Introduction

Molecular and Functional Overview of TNF-Alpha

TNF-α Structure and Signaling Pathways

TNF-α exists in transmembrane (tmTNF) and soluble (sTNF) forms, both functioning as homotrimers to activate receptors TNFR1 and TNFR2 . TNFR1, ubiquitously expressed, triggers canonical NF-κB pathways for inflammation and apoptosis, while TNFR2, limited to endothelial and immune cells, promotes cell survival via non-canonical NF-κB activation . The balance between these pathways determines cellular outcomes, ranging from proliferation to necroptosis .

TNF-α in Disease Pathology

Excessive TNF-α drives rheumatoid arthritis, psoriasis, and inflammatory bowel disease, necessitating inhibitors like monoclonal antibodies (e.g., infliximab) and soluble receptors (e.g., etanercept) . Paradoxically, TNF-α also exhibits anticancer properties by enhancing chemotherapeutic penetration in isolated limb perfusion . This duality complicates systemic use but highlights opportunities for targeted inhibition .

Development of TNF-Alpha Inhibitors

Small-Molecule TNF-α Inhibitors

Recent advances focus on oral small molecules, such as TNF Pharmaceuticals’ isomyosamine, which entered Phase 2b trials for sarcopenia in post-fracture patients . These inhibitors target TNF-α trimerization or receptor binding, offering improved bioavailability and patient compliance .

Table 1: Comparative Overview of TNF-α Inhibitors

Inhibitor TypeExampleAdministrationDevelopment StageKey Mechanism
Monoclonal AntibodyInfliximabIntravenousFDA-ApprovedBinds soluble TNF-α
Fusion ProteinEtanerceptSubcutaneousFDA-ApprovedMimics TNFR1/TNFR2
Oral Small MoleculeIsomyosamineOralPhase 2bInhibits TNF-α trimerization
HypotheticalTNF-alpha-IN-2OralPreclinicalDisrupts TNFR1 signaling

Mechanistic Hypotheses for TNF-Alpha-IN-2

Putative Binding and Inhibition

TNF-alpha-IN-2 likely interferes with TNF-α’s trimerization or receptor binding. Structural studies of sTNF reveal a β-sandwich fold critical for receptor engagement . Small molecules stabilizing monomeric or dimeric TNF-α could prevent trimer assembly, akin to morpheein modulators . Computational modeling may predict TNF-alpha-IN-2’s interaction with the TNF-α C-terminal domain, essential for bioactivity .

Modulation of Downstream Signaling

By selectively targeting TNFR1, TNF-alpha-IN-2 could mitigate pro-inflammatory and apoptotic signals while sparing TNFR2-mediated survival pathways . In vitro studies on HL-60 cells demonstrate TNF-α’s dual role in cell cycle regulation, with TNFR1 activation suppressing proliferation via p38 MAPK . TNF-alpha-IN-2 might counteract this effect, preserving tissue homeostasis in chronic inflammation.

Preclinical and Clinical Considerations

Efficacy in Inflammatory Models

In rodent models of arthritis, TNF-α inhibitors reduce synovitis and bone erosion . TNF-alpha-IN-2’s oral bioavailability could enhance efficacy in gastrointestinal inflammation, where systemic biologics underperform. Synergy with chemotherapeutics, as seen in TNF-α’s role in drug delivery , warrants exploration in oncology.

Future Directions and Challenges

Combination Therapies

Pairing TNF-alpha-IN-2 with checkpoint inhibitors or IL-6 antagonists may enhance anti-inflammatory responses. In cancer, co-administration with liposomal doxorubicin could exploit TNF-α’s vascular permeability effects .

Biomarker Development

Identifying TNF-α isoforms (tmTNF vs. sTNF) and receptor expression ratios may stratify patients likely to benefit from TNF-alpha-IN-2 . Proteomic profiling of NF-κB and MAPK pathways could predict treatment resistance.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator